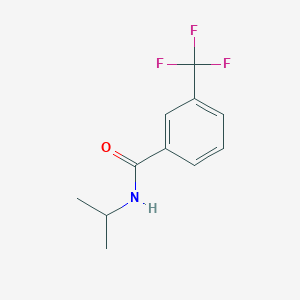

N-propan-2-yl-3-(trifluoromethyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-propan-2-yl-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c1-7(2)15-10(16)8-4-3-5-9(6-8)11(12,13)14/h3-7H,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBYDPANTRXQTOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Propan 2 Yl 3 Trifluoromethyl Benzamide

Established Synthetic Routes for Trifluoromethylated Benzamide (B126) Scaffolds

The construction of molecules like N-propan-2-yl-3-(trifluoromethyl)benzamide relies on two core chemical transformations: the formation of the amide bond and the installation of the trifluoromethyl group onto the benzene (B151609) ring.

Amide bond formation is one of the most frequently performed reactions in medicinal and organic chemistry. researchgate.net The direct reaction of a carboxylic acid with an amine to form an amide is thermodynamically unfavorable at ambient temperatures, requiring the elimination of a water molecule. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated."

The most traditional method involves converting the carboxylic acid, in this case, 3-(trifluoromethyl)benzoic acid, into a more reactive derivative like an acyl chloride or anhydride . The acyl chloride, prepared using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), readily reacts with an amine (e.g., propan-2-amine) to form the amide bond.

Alternatively, a wide array of coupling reagents have been developed to facilitate the direct condensation of a carboxylic acid and an amine in a one-pot procedure. researchgate.netrsc.org These reagents activate the carboxylic acid in situ, converting the hydroxyl group into a good leaving group. researchgate.net This methodology avoids the need to isolate harsh intermediates like acyl chlorides. Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/guanidinium salts. researchgate.netluxembourg-bio.com

| Reagent Class | Abbreviation | Full Name | Notes |

|---|---|---|---|

| Carbodiimides | EDC / DCC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Dicyclohexylcarbodiimide | Often used with additives like HOBt or HOAt to improve efficiency and reduce side reactions. |

| Phosphonium Salts | BOP / PyBOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) / (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Highly effective but generate carcinogenic HMPA as a byproduct. |

| Uronium/Guanidinium Salts | HBTU / HATU | O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate / 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Very efficient and popular due to high yields and fast reaction times. HATU is generally more reactive than HBTU. researchgate.net |

| Other | CDI | Carbonyldiimidazole | Forms a reactive acyl-imidazole intermediate. |

The trifluoromethyl (−CF₃) group is a powerful electron-withdrawing substituent that significantly alters the electronic properties of an aromatic ring. innospk.com Its introduction is a critical step in the synthesis of the benzamide precursor.

Historically, methods involved harsh conditions, but modern organic synthesis has provided milder and more versatile techniques. Transition-metal-catalyzed cross-coupling reactions are highly effective for forming C(sp²)–CF₃ bonds. However, a particularly innovative and mild strategy for the direct trifluoromethylation of unactivated arenes and heteroarenes involves photoredox catalysis . nih.gov This approach uses a photocatalyst (e.g., Ru(phen)₃Cl₂) and a simple light source to generate a trifluoromethyl radical from a suitable precursor, such as triflyl chloride (CF₃SO₂Cl). nih.gov This radical can then add directly to the aromatic ring. nih.gov

| Method | Trifluoromethyl Source | Typical Catalyst/Conditions | Description |

|---|---|---|---|

| Cross-Coupling | Trifluoromethyl-metal reagents (e.g., CuCF₃) | Palladium or Copper catalysts | Reacts an aryl halide or triflate with a CF₃ source. Requires pre-functionalization of the aromatic ring. |

| Radical Trifluoromethylation | CF₃I, Togni's reagents, CF₃SO₂Cl | Radical initiators, photoredox catalysts | Generates a CF₃ radical which adds to the arene. Can often be used on unactivated C-H bonds. researchgate.netnih.gov |

| Nucleophilic Trifluoromethylation | Ruppert-Prakash reagent (TMSCF₃) | Fluoride (B91410) source (e.g., TBAF) | Introduces a "CF₃⁻" equivalent to an electrophilic site. |

| Classical Methods | SbF₃, HF | High temperatures | Halogen exchange (HALEX) reaction on a trichloromethyl group (e.g., from benzotrichloride). |

Specific Synthetic Approaches to this compound and Related Compounds

The most direct and industrially scalable synthesis of this compound involves the coupling of two key precursors: a reactive derivative of 3-(trifluoromethyl)benzoic acid and propan-2-amine (isopropylamine).

The final amide formation step can be achieved via several reliable protocols.

Route 1: Via Acyl Chloride. The precursor 3-(trifluoromethyl)benzoic acid is first converted to 3-(trifluoromethyl)benzoyl chloride . This is typically achieved by refluxing the acid with thionyl chloride (SOCl₂), often with a catalytic amount of dimethylformamide (DMF). The resulting acyl chloride is then reacted with propan-2-amine. This reaction is usually performed in an aprotic solvent like dichloromethane (B109758) (CH₂Cl₂) or tetrahydrofuran (B95107) (THF) at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. nanobioletters.com A tertiary amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is added to neutralize the hydrochloric acid (HCl) byproduct. nanobioletters.com

Route 2: Direct Coupling. To avoid the use of thionyl chloride, direct coupling is employed. The 3-(trifluoromethyl)benzoic acid and propan-2-amine are dissolved in a suitable solvent (e.g., DMF, CH₂Cl₂), and a coupling reagent (such as HATU or EDC/HOBt) is added. The reaction is typically stirred at room temperature until completion, as monitored by techniques like thin-layer chromatography (TLC). orgsyn.org This method is often preferred in laboratory settings for its mild conditions and high functional group tolerance.

| Parameter | Acyl Chloride Method | Direct Coupling Method |

|---|---|---|

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dimethylformamide (DMF), Dichloromethane (DCM) |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Base/Additive | Triethylamine (Et₃N), Diisopropylethylamine (DIPEA) | Coupling Reagent (e.g., HATU, EDC) + Additive (e.g., HOBt) |

| Reaction Time | Typically 1-8 hours nanobioletters.com | Typically 4-24 hours |

| Workup | Aqueous wash to remove salts, followed by extraction and solvent evaporation. | Aqueous wash, extraction, and often purification by column chromatography. |

The synthesis of the key intermediate, 3-(trifluoromethyl)benzoic acid , is a critical preceding step. A common industrial route starts from m-xylene. google.com The process involves:

Chlorination: m-Xylene is subjected to exhaustive free-radical chlorination to convert both methyl groups into trichloromethyl groups, yielding meta-bis(trichloromethyl)benzene. google.com

Fluorination: The resulting compound undergoes a halogen exchange reaction, typically with hydrogen fluoride (HF), to convert one of the −CCl₃ groups into a −CF₃ group, forming meta-trichloromethyl trifluoromethyl benzene. google.com

Hydrolysis: The remaining −CCl₃ group is selectively hydrolyzed to a carboxylic acid (−COOH) using water, often in the presence of a catalyst like a zinc salt, to yield 3-(trifluoromethyl)benzoic acid. google.com

An alternative laboratory-scale synthesis involves the oxidation of a simpler precursor, 3-(trifluoromethyl)toluene, using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or chromic acid. innospk.com

The other precursor, propan-2-amine (isopropylamine), is a widely available commodity chemical produced on a large scale.

Chemical Modifications and Analog Design Strategies for this compound Derivatives

Derivatization of the this compound scaffold is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR). Modifications can be targeted at three primary locations: the N-alkyl group, the aromatic ring, and the amide bond itself.

Variation of the N-Alkyl Group: The most straightforward modification is to replace propan-2-amine with other primary or secondary amines during the final coupling step. This allows for the exploration of steric and electronic effects of the N-substituent. A wide variety of aliphatic, alicyclic, and aromatic amines can be used to generate a library of analogs.

Modification of the Aromatic Ring:

Positional Isomers: Synthesizing the ortho- (2-) or para- (4-) trifluoromethyl isomers can be achieved by starting with the corresponding precursors, 2-(trifluoromethyl)benzoic acid or 4-(trifluoromethyl)benzoic acid.

Additional Substitution: Further functional groups (e.g., halogens, nitro, methoxy (B1213986) groups) can be introduced onto the aromatic ring. This is typically accomplished by using a pre-functionalized benzoic acid starting material, such as 3-fluoro-5-(trifluoromethyl)benzoic acid. ossila.com

Derivatization of the Amide Bond: While the amide bond is generally stable, the N-H proton can be substituted. N-alkylation can be achieved by deprotonating the amide with a strong base followed by reaction with an alkyl halide. researchgate.net More advanced methods, such as borrowing hydrogen catalysis using palladium pincer complexes, can directly N-alkylate benzamides with alcohols. researchgate.net

Strategies for Modulating the N-Alkyl Moiety (e.g., Isopropyl Variants)

Modification of the N-alkyl substituent of benzamides is a common strategy to modulate their properties. Various synthetic methods can be employed to introduce diversity at this position, starting from a common precursor, 3-(trifluoromethyl)benzoyl chloride. sigmaaldrich.com

One of the most direct methods for creating variants of the N-isopropyl group is through the amidation of 3-(trifluoromethyl)benzoyl chloride with a range of primary and secondary amines. This reaction is typically carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct. This approach allows for the introduction of a wide variety of alkyl and cycloalkyl groups.

Palladium-catalyzed N-alkylation reactions have also emerged as powerful tools for the synthesis of N-substituted benzamides. rsc.org For instance, a "borrowing hydrogen" strategy can be employed where a palladium pincer complex catalyzes the reaction between a primary benzamide and an alcohol. researchgate.net This method is advantageous due to its atom economy, producing water as the only byproduct. While not specifically detailed for this compound, the general applicability of this method suggests its utility for creating a library of N-alkyl variants.

The following table illustrates potential N-alkyl variants of 3-(trifluoromethyl)benzamide (B157546) that could be synthesized using standard amidation or palladium-catalyzed N-alkylation methods.

| Entry | Amine/Alcohol Reactant | N-Alkyl Substituent | Potential Synthetic Method |

| 1 | Isopropylamine | Isopropyl | Standard Amidation |

| 2 | Cyclopropylamine | Cyclopropyl | Standard Amidation |

| 3 | Tert-butylamine | Tert-butyl | Standard Amidation |

| 4 | Benzyl alcohol | Benzyl | Palladium-catalyzed N-alkylation |

| 5 | Ethanol | Ethyl | Palladium-catalyzed N-alkylation |

Approaches to Altering the Trifluoromethylated Phenyl Ring Substituents

Modification of the substituents on the trifluoromethylated phenyl ring can significantly impact the electronic and steric properties of the molecule. These modifications often start from a substituted benzoic acid, which is then converted to the corresponding benzamide.

For instance, starting with different isomers of trifluoromethylbenzoic acid allows for the synthesis of benzamides with the trifluoromethyl group at the ortho, meta, or para position. nih.gov Furthermore, additional functional groups can be introduced onto the phenyl ring. For example, fluorination, bromination, or iodination of the benzoyl ring can be achieved, and these halogenated derivatives can serve as handles for further functionalization through cross-coupling reactions. nih.gov

The introduction of other small functional groups, such as methyl or cyano groups, onto the phenyl ring can also be accomplished through standard aromatic substitution reactions on appropriate precursors. The synthesis of 2-trifluoromethyl benzamide from 2,3-dichlorotrifluorotoluene through a series of fluorination, cyanation, and hydrolysis steps highlights the multi-step but feasible routes to such derivatives. google.com

Below is a table showcasing a variety of substituted phenyl rings that could be incorporated into the N-propan-2-yl benzamide scaffold.

| Entry | Phenyl Ring Substituent(s) | Starting Material Example |

| 1 | 3-CF3 | 3-(Trifluoromethyl)benzoic acid |

| 2 | 2-CF3, 3-F | 3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide (analog) |

| 3 | 3-CF3, 5-NO2 | 3-Nitro-5-(trifluoromethyl)benzoic acid |

| 4 | 4-CF3 | 4-(Trifluoromethyl)benzoic acid |

| 5 | 3,5-bis(CF3) | 3,5-Bis(trifluoromethyl)benzylamine (for amidation) mdpi.com |

Diversification of the Benzamide Core for Enhanced Structural Complexity

Altering the central benzamide core offers a route to more profound structural modifications, leading to compounds with significantly different shapes and properties. This can involve the introduction of heterocyclic moieties or the complete replacement of the benzamide linkage.

One approach to diversify the benzamide core is to use the benzamide itself as a scaffold for further reactions. For example, benzamide-based 5-aminopyrazoles can be synthesized, which can then be converted into fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.govacs.org This strategy dramatically increases the structural complexity and introduces new potential interaction points for biological targets.

Another strategy involves the synthesis of benzamide derivatives where the core structure is modified to include additional functional groups or rings. For example, the synthesis of benzamide derivatives incorporating a diphenylether moiety has been reported as a method to explore new chemical space. nih.gov

The following table provides examples of how the benzamide core could be diversified to enhance structural complexity.

| Entry | Diversification Strategy | Resulting Structural Motif |

| 1 | Annulation with a pyrazole (B372694) ring | Pyrazolo[1,5-a]pyrimidine fused system |

| 2 | Incorporation of a flexible ether linkage | Diphenylether-containing benzamide |

| 3 | Replacement of the amide bond | Bioisosteric replacement (e.g., thioamide, triazole) |

| 4 | Introduction of substituents on the amide nitrogen | N-alkoxy or N-amino benzamides |

Molecular Recognition and Target Engagement of N Propan 2 Yl 3 Trifluoromethyl Benzamide Analogues

Analysis of Intermolecular Interactions in Ligand-Target Complexes

The binding of N-propan-2-yl-3-(trifluoromethyl)benzamide analogues to their biological targets is a multifaceted process involving a combination of hydrogen bonds, hydrophobic interactions, and unique contributions from the fluorine atoms of the trifluoromethyl group. These non-covalent interactions, though individually weak, collectively contribute to the stability of the ligand-target complex and are crucial for biological activity.

Elucidation of Hydrogen Bonding Patterns Involving the Benzamide (B126) Moiety

The benzamide moiety is a key structural feature of this compound and its analogues, playing a pivotal role in molecular recognition through its ability to form hydrogen bonds. The amide group (-C(O)NH-) contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). This dual functionality allows the benzamide core to establish specific and directional interactions with amino acid residues within the binding pocket of a protein.

In crystalline structures of related benzamide compounds, molecules are often linked by intermolecular N-H···O hydrogen bonds, forming extended networks that stabilize the crystal lattice. This inherent propensity for hydrogen bonding is a critical determinant of how these molecules interact with biological macromolecules. For instance, the amide N-H can form a hydrogen bond with the backbone carbonyl oxygen of an amino acid residue or the side chain of residues such as aspartate or glutamate. Conversely, the carbonyl oxygen of the benzamide can accept a hydrogen bond from the N-H group of a protein's backbone or the side chains of residues like serine, threonine, or lysine.

While a specific crystal structure for this compound complexed with a biological target is not publicly available, analysis of analogous structures provides insight into these potential interactions. The geometry and electronic distribution of the benzamide group are well-suited for forming strong and specific hydrogen bonds, which are fundamental to the affinity and selectivity of these compounds for their targets.

Characterization of Hydrophobic and Fluorine-Mediated Interactions with Biological Targets

The trifluoromethyl (-CF₃) group, a common substituent in medicinal chemistry, has a profound impact on the molecular properties and binding interactions of these analogues. The strong electron-withdrawing nature of the fluorine atoms can influence the electronic properties of the aromatic ring. Furthermore, the trifluoromethyl group is significantly more lipophilic than a methyl group, which can enhance hydrophobic interactions with the target protein.

Methodologies for Identification and Validation of Biological Targets

Identifying the specific biological targets of this compound-based compounds is a critical step in understanding their mechanism of action and potential therapeutic applications. A variety of experimental techniques are employed to screen for and validate these interactions.

Biochemical and Cell-Based Screening Assays for Receptor and Enzyme Modulation

Biochemical assays are fundamental in the initial stages of target identification. These in vitro assays utilize purified proteins, such as receptors or enzymes, to directly measure the effect of a compound on their activity. For instance, if the target is an enzyme, its activity can be monitored in the presence of varying concentrations of the benzamide analogue to determine if the compound acts as an inhibitor or an activator. Similarly, for receptor targets, competitive binding assays using a known radiolabeled or fluorescently tagged ligand can reveal if the test compound binds to the same site.

Cell-based assays provide a more physiologically relevant context for evaluating the activity of these compounds. In these assays, the effect of the compound is measured in living cells, which can provide information on cell permeability, metabolic stability, and the engagement of the target within its native cellular environment. High-throughput screening (HTS) campaigns often employ both biochemical and cell-based assays to rapidly screen large libraries of compounds to identify initial "hits" that modulate the activity of a specific target.

For example, a library of benzamide analogues could be screened against a panel of kinases using an in vitro kinase assay to identify potential inhibitors. Promising hits would then be further evaluated in cell-based assays to confirm their activity in a cellular context and to assess their effects on downstream signaling pathways.

Biophysical Approaches for Quantifying Binding Affinity and Specificity

Once a potential biological target has been identified, biophysical methods are employed to quantify the binding affinity and specificity of the interaction. These techniques provide detailed information about the thermodynamics and kinetics of the binding event.

Surface Plasmon Resonance (SPR) is a label-free technique that measures the change in the refractive index at the surface of a sensor chip when a ligand binds to an immobilized target protein. SPR can provide real-time data on the association and dissociation rates of the binding event, from which the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated.

Isothermal Titration Calorimetry (ITC) directly measures the heat changes that occur upon the binding of a ligand to its target. ITC is considered the gold standard for characterizing binding thermodynamics as it can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to study ligand-target interactions. Ligand-observed NMR experiments can detect binding and determine the KD by monitoring changes in the NMR signals of the ligand upon addition of the target protein. Protein-observed NMR can provide information on the binding site by identifying the amino acid residues that are perturbed upon ligand binding.

These biophysical techniques are crucial for validating the direct interaction between a compound and its target and for providing the quantitative data needed for structure-activity relationship (SAR) studies.

Functional Modulation of Cellular Pathways by this compound Based Compounds

The binding of this compound-based compounds to their biological targets can lead to the modulation of various cellular pathways, ultimately resulting in a physiological response. The specific pathways affected depend on the function of the protein target.

For instance, if a benzamide analogue inhibits a key enzyme in a metabolic pathway, it could lead to the accumulation of the enzyme's substrate and a depletion of its product, thereby altering cellular metabolism. If the compound targets a receptor on the cell surface, it could either mimic the action of the natural ligand (agonist) or block its effect (antagonist), leading to changes in intracellular signaling cascades.

The identification of the modulated cellular pathways often involves a combination of techniques, including transcriptomics (measuring changes in gene expression), proteomics (analyzing changes in protein levels and post-translational modifications), and metabolomics (profiling changes in metabolite concentrations). By integrating data from these "omics" approaches with the results from biochemical and cell-based assays, researchers can build a comprehensive picture of the compound's mechanism of action and its functional consequences at the cellular level.

While specific studies on the cellular pathway modulation by this compound are not extensively documented in publicly available literature, the activities of analogous compounds suggest potential roles in various signaling pathways. For example, some trifluoromethylated benzamides have been investigated for their effects on pathways related to inflammation, pain, and cancer. Further research is needed to elucidate the specific cellular effects of this compound itself.

Preclinical Studies on Specific Protein Kinase Inhibition Mechanisms

Analogues of this compound have been investigated for their ability to inhibit protein kinases, which are key regulators of cellular processes. nih.govnih.gov Dysregulation of protein kinase activity is a hallmark of many diseases, including cancer, making them a prime target for therapeutic intervention. Preclinical studies on these analogues have revealed potent inhibitory activity against specific kinases, particularly those involved in oncogenic signaling pathways.

One area of significant research has been the development of inhibitors for the BCR-ABL kinase, a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). nih.gov Analogues incorporating the 3-(trifluoromethyl)benzamide (B157546) moiety have shown promise in this area. For instance, AKE-72, a diarylamide 3-aminoindazole derivative, has demonstrated potent, single-digit nanomolar inhibition of both the wild-type BCR-ABL kinase and the clinically significant T315I mutant, which is resistant to many first- and second-generation inhibitors. nih.govsemanticscholar.orgresearchgate.net The T315I "gatekeeper" mutation represents a significant challenge in the treatment of CML, and the efficacy of AKE-72 in preclinical models highlights the potential of this chemical scaffold to overcome this resistance mechanism. nih.govsemanticscholar.orgresearchgate.net

Another analogue, NVP-BHG712, which features a 4-methyl-N-(3-(trifluoromethyl)phenyl)benzamide structure, has been identified as a specific inhibitor of the EphB4 receptor tyrosine kinase. nih.gov EphB4 is involved in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Preclinical studies have shown that NVP-BHG712 can block vascular endothelial growth factor (VEGF)-mediated angiogenesis in vivo. nih.gov Furthermore, this compound has been shown to inhibit the efflux activity of the ABCC10 transporter, a protein that can confer resistance to chemotherapy agents like paclitaxel. nih.gov By inhibiting this transporter, NVP-BHG712 can enhance the efficacy of co-administered anticancer drugs. nih.gov

The table below summarizes the preclinical data on the protein kinase inhibitory activity of selected this compound analogues.

| Compound | Target Kinase | Inhibitory Activity (IC50) | Cell Line/Model |

| AKE-72 | BCR-ABL (Wild-Type) | < 0.5 nM | Biochemical Assay |

| BCR-ABL (T315I Mutant) | 9 nM | Biochemical Assay | |

| NVP-BHG712 | EphB4 Receptor | - | In vivo angiogenesis models |

| ABCC10 Transporter (efflux inhibition) | - | HEK293 cells overexpressing ABCC10 |

IC50 values represent the concentration of the compound required to inhibit 50% of the target's activity. Data for NVP-BHG712's direct kinase inhibition IC50 was not specified in the provided search results, but its biological effect was noted.

Preclinical Assessment of G-Protein Coupled Receptor Modulation

G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and are involved in a vast array of physiological processes, making them important drug targets. nih.govnih.govfrontiersin.orgrsc.org While the core structure of this compound is more commonly associated with kinase inhibition, structurally related benzamide derivatives have been explored for their ability to modulate GPCR activity.

Preclinical studies on a series of N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives have identified these compounds as potent agonists for the orphan G-protein coupled receptor-35 (GPR35). nih.gov GPR35 has been implicated in pain, inflammation, and metabolic diseases. The agonistic activity of these compounds was characterized using a dynamic mass redistribution (DMR) assay, which measures the cellular response to receptor activation. nih.gov The most potent compound in this series, substituted with a fluoro group in the ortho-position and a methoxy (B1213986) group in the para-position of the benzamide ring, exhibited an EC50 value of 0.041 μM. nih.gov This indicates that the compound is effective at a low concentration in activating the GPR35 receptor.

Another class of structurally distinct benzamide analogues, the N-{4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl}arylcarboxamides, has been investigated for their interaction with the dopamine D3 receptor. nih.gov The D3 receptor is a target for antipsychotic and antiparkinsonian drugs. These compounds, including PG01037 and PG01042, have been shown to act as selective D3 receptor ligands. nih.gov Preclinical studies in reserpinized mice, a model used to assess postsynaptic dopamine receptor activity, have demonstrated the ability of these ligands to modulate locomotor activity, indicating their engagement with the D3 receptor in a functional in vivo setting. nih.gov

The following table presents a summary of the preclinical findings for benzamide analogues that modulate GPCR activity.

| Compound | Target GPCR | Activity | Potency (EC50) | Assay/Model |

| N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivative (compound 63) | GPR35 | Agonist | 0.041 μM | Dynamic Mass Redistribution (DMR) Assay |

| PG01037 | Dopamine D3 Receptor | Ligand | - | Locomotor activation in reserpinized mice |

| PG01042 | Dopamine D3 Receptor | Ligand | - | Locomotor activation in reserpinized mice |

EC50 represents the concentration of a drug that gives half-maximal response.

Structure Activity Relationship Sar and Molecular Design Principles for N Propan 2 Yl 3 Trifluoromethyl Benzamide Derivatives

Conformational Analysis and the Role of the N-Propan-2-yl Substituent in Biological Activity

The N-propan-2-yl, or isopropyl, substituent plays a critical role in defining the conformational landscape and, consequently, the biological activity of N-propan-2-yl-3-(trifluoromethyl)benzamide derivatives. Its size, shape, and flexibility are key determinants of how the molecule interacts with its biological target.

The stereochemistry and flexibility of the N-alkyl substituent are crucial for optimal binding to target proteins. The branched nature of the isopropyl group, in contrast to a linear propyl group, introduces specific conformational constraints. This restricted rotation around the amide bond can favor a bioactive conformation, leading to enhanced potency. The flexibility of the alkyl chain allows the molecule to adopt various spatial arrangements, but the energetic favorability of certain conformers, dictated by the steric bulk of the isopropyl group, can pre-organize the ligand for target binding. This pre-organization can reduce the entropic penalty upon binding, thereby increasing affinity.

The isopropyl group exerts significant steric and electronic effects that modulate ligand-target interactions. acs.orgwikipedia.org

Influence of the Trifluoromethyl Group on Molecular Properties and Bioactivity

The trifluoromethyl (-CF3) group is a privileged substituent in medicinal chemistry due to its unique electronic properties and its profound impact on a molecule's physicochemical and biological characteristics. nih.govwechemglobal.com

One of the most significant effects of the trifluoromethyl group is its ability to increase lipophilicity. mdpi.comnih.gov The replacement of three hydrogen atoms with highly electronegative fluorine atoms enhances the molecule's ability to partition into lipid environments, such as cell membranes. nih.govnih.govugent.beresearchgate.netadvanceseng.com This increased lipophilicity, often quantified by a higher octanol-water partition coefficient (logP), generally correlates with improved membrane permeability, allowing the drug to reach its intracellular target more effectively. nih.govnih.govugent.beresearchgate.netadvanceseng.com The trifluoromethyl group's contribution to lipophilicity is a key factor in optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of drug candidates. mdpi.com

Table 1: Impact of Trifluoromethyl Group on Lipophilicity

| Compound | Substituent | Calculated logP | Effect on Lipophilicity |

| N-propan-2-yl-3-methylbenzamide | -CH3 | ~3.0 | Baseline |

| This compound | -CF3 | ~3.5 | Increased |

Note: logP values are estimations and can vary based on the calculation method.

The steric bulk of the trifluoromethyl group, while smaller than a tert-butyl group, is significant enough to influence the rotational barrier around the aryl-carbonyl bond, thereby favoring certain conformations that may be more conducive to biological activity. nih.gov

Computational and Theoretical Chemistry Studies of N Propan 2 Yl 3 Trifluoromethyl Benzamide

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical methods are employed to understand the intrinsic properties of a molecule, governed by its electronic structure. These investigations can predict molecular stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mdpi.com DFT calculations allow for the optimization of the molecular geometry of N-propan-2-yl-3-(trifluoromethyl)benzamide to find its most stable, lowest-energy ground state. From this optimized structure, a variety of electronic properties can be calculated.

Key ground state properties determined through DFT include:

Total Energy: The total energy of the molecule in its optimized geometry, which is crucial for assessing its thermodynamic stability.

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. mdpi.com

Electron Density Distribution and Mulliken Population Analysis: These calculations reveal how charge is distributed across the molecule, identifying electron-rich and electron-deficient regions. nih.gov This information is critical for understanding intermolecular interactions and predicting sites of reactivity. nih.gov

Ionization Potential and Electron Affinity: These fundamental properties, which can be estimated from HOMO and LUMO energies through Koopmans' theorem, relate to the energy required to remove an electron and the energy released when an electron is added, respectively. nih.gov

| Property | Description |

| Optimized Molecular Geometry | The three-dimensional arrangement of atoms with the lowest potential energy. |

| Total Energy | The sum of the electronic and nuclear energies of the molecule in its ground state. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical stability. |

| Dipole Moment | A measure of the overall polarity of the molecule resulting from its charge distribution. |

| Mulliken Atomic Charges | Calculated partial charges on each atom, indicating local electron density. nih.gov |

This table represents typical data obtained from DFT calculations; specific values for this compound would require a dedicated computational study.

DFT calculations are also instrumental in predicting spectroscopic data, which can be used to verify experimental findings or identify the compound. For instance, theoretical calculations can predict vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. scielo.br Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C can be calculated to aid in the interpretation of experimental NMR spectra. scielo.br

The conformational flexibility of this compound, particularly around its rotatable bonds, can be explored by calculating the energy of the molecule as a function of specific torsion angles. acs.org This analysis produces a conformational energy landscape, which identifies the most stable conformers (energy minima) and the energy barriers to rotation between them. acs.orgacs.org Understanding the preferred conformations is crucial, as the three-dimensional shape of a molecule is a primary determinant of its biological activity. acs.org Studies on related benzamide (B126) and amide structures show that the carboxamide moiety can exist in thermodynamically stable cis or trans rotamers, and the presence of bulky groups influences the preferred torsion angles. scielo.brnih.gov

Molecular Docking and Molecular Dynamics Simulations of Ligand-Receptor Complexes

To understand how this compound might interact with biological targets, molecular docking and molecular dynamics simulations are employed. These methods model the interaction between a small molecule (ligand) and a larger receptor molecule, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.com The process involves placing the ligand in the active site of the receptor and evaluating different poses based on a scoring function, which estimates the binding affinity. mdpi.commdpi.com The pose with the best score represents the most likely binding mode. mdpi.com

These simulations can elucidate key aspects of the interaction:

Binding Pose: The specific three-dimensional orientation of the ligand within the receptor's binding pocket.

Interaction Network: The specific non-covalent interactions that stabilize the ligand-receptor complex. These can include hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.comedgccjournal.org For example, studies on other benzamide derivatives binding to targets like Cereblon have shown that hydrophobic interactions often play a predominant role in complex formation. edgccjournal.orgnih.gov

Binding Affinity/Docking Score: A numerical score that ranks different poses and provides an estimate of the binding strength. mdpi.com

| Receptor Target | Predicted Binding Affinity (Score) | Key Interacting Residues | Type of Interactions |

| Hypothetical Protein A | -8.5 kcal/mol | Tyr123, Phe256, Leu301 | Hydrogen bond with Tyr123, Hydrophobic interactions with Phe256 and Leu301 |

| Hypothetical Protein B | -7.2 kcal/mol | Trp84, Val101 | π-π stacking with Trp84, van der Waals forces with Val101 |

This table illustrates the type of information generated from a molecular docking study. The targets and results are hypothetical examples.

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms in the ligand-receptor complex over time by solving Newton's equations of motion. This allows researchers to observe the stability of the binding pose and the flexibility of both the ligand and the protein. mdpi.com MD simulations can reveal how water molecules mediate interactions, how the protein conformation might change upon ligand binding (a phenomenon known as induced fit), and provide a more accurate estimation of binding free energy. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov A QSAR model is a mathematical equation that relates numerical descriptors of the molecules (e.g., physicochemical properties like logP, molecular weight, or calculated electronic properties) to a measured biological endpoint, such as inhibitory concentration (IC₅₀). nih.gov

To develop a QSAR model for analogues of this compound, a set of structurally similar compounds with known biological activities would be required. The process involves:

Data Set Compilation: Assembling a series of analogues with measured activities.

Descriptor Calculation: Calculating various molecular descriptors for each analogue. These can be 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric parameters).

Model Generation: Using statistical methods to build a mathematical model that links the descriptors to the activity. nih.gov

Model Validation: Rigorously testing the model's predictive power to ensure it is robust and not due to chance correlation.

Once validated, the QSAR model can be used to predict the activity of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of the most promising candidates and guiding drug design efforts. nih.gov

Development of 2D and 3D-QSAR Models (e.g., Comparative Molecular Field Analysis, Comparative Molecular Similarity Indices Analysis)

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are pivotal in understanding how the three-dimensional properties of a molecule influence its biological activity. For benzamide derivatives, including structures related to this compound, 3D-QSAR models such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully developed to explore their potential as antibacterial agents targeting the Filamenting temperature-sensitive protein Z (FtsZ).

In a significant study, a large and diverse set of benzamide-type inhibitors of the FtsZ protein in drug-resistant Staphylococcus aureus was subjected to a combined CoMFA and CoMSIA analysis. This research aimed to provide a rational framework for the design of new antibacterial agents. The developed models demonstrated robust statistical parameters, indicating a high degree of predictability. researchgate.net

The CoMFA model is predicated on the assumption that the biological activity of a ligand is correlated with the steric and electrostatic fields surrounding it. In this study, the CoMFA model yielded a predictive r² (r²_pred) value of 0.974, signifying excellent predictive capability. researchgate.net

The CoMSIA model extends the principles of CoMFA by incorporating additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more nuanced understanding of the SAR. The CoMSIA model developed for the benzamide derivatives showed an even higher predictive r² of 0.980, suggesting a very strong correlation between the calculated molecular fields and the observed biological activity. researchgate.net

Another pertinent study focused on a series of three-substituted benzamide derivatives as FtsZ inhibitors and developed a statistically significant 3D-QSAR model. This model, which was based on a five-featured pharmacophore, yielded a good correlation coefficient (R²) of 0.8319 and a cross-validated coefficient (Q²) of 0.6213, further underscoring the utility of 3D-QSAR in this chemical space.

While the precise percentage contributions of the steric, electrostatic, hydrophobic, and hydrogen-bonding fields for the CoMFA and CoMSIA models were not detailed in the available literature, the high predictive power of these models indicates that a combination of these properties is crucial for the antibacterial activity of this class of compounds. researchgate.net

Table 1: Statistical Parameters of 3D-QSAR Models for Benzamide-Type FtsZ Inhibitors

| Model | Statistical Parameter | Value | Reference |

| CoMFA | Predictive r² (r²_pred) | 0.974 | researchgate.net |

| CoMSIA | Predictive r² (r²_pred) | 0.980 | researchgate.net |

| 3D-QSAR | Correlation Coefficient (R²) | 0.8319 | |

| 3D-QSAR | Cross-validated Coefficient (Q²) | 0.6213 |

Predictive Modeling for the Design of Novel Bioactive Derivatives

The primary goal of developing robust QSAR models is their application in the predictive modeling and rational design of novel, more potent bioactive compounds. The insights gleaned from the CoMFA and CoMSIA contour maps, which visually represent the favorable and unfavorable regions for different molecular fields, serve as a guide for structural modifications.

The 3D-QSAR studies on benzamide-type FtsZ inhibitors have provided a set of chemical guidelines for enhancing their antibacterial potency. These studies have summarized a series of chemical alterations that can be made to the steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor properties of the pharmacophore to generate new and more effective bioactive molecules targeting FtsZ. researchgate.net

For instance, the contour maps from these models can indicate regions where bulky substituents would be sterically favored or disfavored, where positive or negative electrostatic potential would enhance activity, and where hydrophobic or hydrophilic groups would be beneficial. By interpreting these maps, medicinal chemists can prioritize the synthesis of derivatives with a higher probability of success, thereby saving time and resources.

The predictive power of these models, as demonstrated by their high r²_pred values, provides a strong foundation for the rational design and synthesis of promising new antibacterial agents. researchgate.net The findings from these computational studies offer a clear and rational path forward for the development of the next generation of benzamide-based FtsZ inhibitors.

Future Perspectives and Emerging Avenues in N Propan 2 Yl 3 Trifluoromethyl Benzamide Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-substituted benzamides is a cornerstone of organic and medicinal chemistry. mdpi.com Future research will likely focus on developing more sustainable and efficient methods for the production of N-propan-2-yl-3-(trifluoromethyl)benzamide. Traditional methods often rely on converting the corresponding benzoic acid to an acid chloride, followed by amidation, which can involve harsh reagents and generate significant waste.

Emerging strategies aim to circumvent these limitations. One promising avenue is the direct amidation of 3-(trifluoromethyl)benzoic acid with propan-2-amine, catalyzed by novel, reusable catalysts under milder conditions. Techniques such as microwave-assisted organic synthesis (MAOS) could significantly shorten reaction times and improve yields. researchgate.net The development of flow chemistry processes for its synthesis would offer enhanced safety, scalability, and consistency. These "green chemistry" approaches prioritize waste reduction, energy efficiency, and the use of less hazardous materials.

| Synthetic Strategy | Key Features | Potential Advantages | Associated Research Area |

|---|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave irradiation to heat reactions. | Rapid reaction times, improved yields, enhanced purity. researchgate.net | Green Chemistry, Process Optimization |

| Catalytic Direct Amidation | Forms amide bond directly from carboxylic acid and amine. | Avoids harsh reagents (e.g., thionyl chloride), reduces waste. | Catalysis, Sustainable Chemistry |

| Flow Chemistry | Continuous reaction in a tube or pipe reactor. | Improved safety, scalability, and process control. | Process Chemistry, Chemical Engineering |

| Solvent-Free Reactions | Reactions conducted in the absence of a solvent. | Minimizes solvent waste, potential for lower environmental impact. researchgate.net | Green Chemistry |

Integration of Advanced Artificial Intelligence and Machine Learning in Molecular Design

Exploration of Polypharmacology and Multi-Target Directed Ligands

The traditional "one drug, one target" paradigm has proven insufficient for treating complex, multifactorial diseases like neurodegenerative disorders or cancer. nih.gov This has led to the rise of polypharmacology and the design of Multi-Target Directed Ligands (MTDLs)—single molecules engineered to interact with multiple biological targets simultaneously. nih.gov

The benzamide (B126) scaffold is a well-established component in the design of MTDLs. mdpi.comnih.gov this compound could serve as a foundational structure for creating novel MTDLs. By strategically modifying the molecule, researchers could introduce additional pharmacophores that enable it to bind to a secondary or tertiary target involved in a disease pathway. For example, in Alzheimer's disease research, a benzamide derivative might be designed to inhibit both acetylcholinesterase and beta-secretase 1, two key enzymes in the disease's progression. mdpi.com This approach could lead to more effective therapies with potentially fewer side effects than combination drug regimens. researchgate.net

Elucidation of Resistance Mechanisms and Strategies for Overcoming Them in Preclinical Settings

Should a derivative of this compound be developed into a therapeutic agent, the emergence of resistance would be a significant clinical challenge. nih.gov Preclinical research is essential to proactively understand and overcome potential resistance mechanisms.

Resistance can arise from several factors, including mutations in the target protein that prevent drug binding, overexpression of the target, or activation of alternative compensatory pathways. biorxiv.org For instance, if the compound targets an enzyme, mutations in the enzyme's active site could reduce binding affinity. nih.gov Another common mechanism is the overexpression of efflux pumps, such as ATP-binding cassette (ABC) transporters, which actively remove the drug from the cell. nih.gov

Strategies to overcome such resistance could include:

Combination Therapy: Using the benzamide-based drug in conjunction with another agent that targets a different protein in the same pathway or a complementary pathway.

Allosteric Inhibition: Designing derivatives that bind to an allosteric site on the target protein rather than the active site. Allosteric sites are often more conserved, making them less susceptible to resistance-conferring mutations. novartis.com

Efflux Pump Inhibition: Co-administering the drug with an inhibitor of relevant ABC transporters to increase its intracellular concentration. nih.gov

| Potential Resistance Mechanism | Description | Strategy to Overcome | Illustrative Example |

|---|---|---|---|

| Target Mutation | Alteration in the drug's protein target, reducing binding affinity. biorxiv.org | Design of allosteric inhibitors or next-generation drugs that bind to the mutated target. novartis.com | Developing a compound that binds to a different, conserved site on the target protein. |

| Target Overexpression | Increased production of the target protein, requiring higher drug concentrations. nih.gov | Combination therapy with an agent that suppresses target gene expression. | Using siRNA to reduce target protein levels alongside the primary drug. |

| Drug Efflux | Increased activity of membrane pumps that expel the drug from the cell. nih.gov | Co-administration of an efflux pump inhibitor. | Using a known ABC transporter inhibitor to enhance the efficacy of the benzamide derivative. |

| Pathway Bypass | Activation of alternative signaling pathways that circumvent the effect of the inhibited target. | Combination therapy targeting both the primary and bypass pathways. | Pairing the benzamide drug with an inhibitor of a downstream signaling molecule. |

Application in Chemical Biology Tools and Probe Development

A chemical probe is a small molecule used to study and manipulate biological systems. promega.comescholarship.org High-quality probes must be potent, selective, and have a well-understood mechanism of action. nih.gov this compound could be developed into a valuable chemical probe to investigate the function of a specific protein target in its native cellular environment. mskcc.org

To function as a probe, the parent molecule would be modified by attaching a reporter tag. This could be:

A fluorescent dye: Allowing for visualization of the target protein's location within a cell via microscopy. mskcc.org

A biotin (B1667282) tag: Enabling the isolation and identification of the target protein and its binding partners from cell lysates through affinity purification. acs.org

A photo-affinity label: A group that, upon exposure to UV light, forms a covalent bond with the target protein, allowing for its definitive identification.

Such probes would be instrumental in target validation, elucidating the biological role of its protein target, and understanding the downstream effects of its modulation. nih.govyoutube.com The development of a highly selective probe from this benzamide scaffold would provide a powerful tool for the broader biological research community. promega.com

Q & A

Q. Table 1: Comparison of Catalytic Systems for Asymmetric Synthesis

| Catalyst | Solvent | ee (%) | Yield (%) | Reference |

|---|---|---|---|---|

| (R)-BINOL/THF | Toluene | 92 | 78 | |

| Pd/C (H₂) | MeOH | 85 | 82 |

Advanced: What strategies are recommended for resolving contradictions in reported binding affinities of this compound across different receptor assays?

Answer:

Discrepancies often arise from assay conditions:

- Buffer pH : Ensure consistency (e.g., pH 7.4 for physiological relevance).

- Receptor isoform : Validate target specificity (e.g., EGFR vs. HER2) using knockout cell lines .

- Data normalization : Use internal standards (e.g., Fluorescein isothiocyanate (FITC)-labeled controls) to correct for plate-to-plate variability.

- Statistical analysis : Apply a two-tailed t-test to compare IC₅₀ values from independent studies .

Advanced: How does the trifluoromethyl group influence the compound's pharmacokinetic properties, and what in vitro models best predict its metabolic stability?

Answer:

The CF₃ group enhances:

- Lipophilicity : LogP increases by ~1.5 units, improving membrane permeability (measured via PAMPA assay) .

- Metabolic stability : Reduced CYP450-mediated oxidation due to electron-withdrawing effects.

In vitro models : - Liver microsomes : Human hepatocytes (e.g., HepG2) show <10% degradation over 2 hours.

- CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .

Structure-Activity Relationship (SAR): What structural analogs of this compound have been explored, and how do substitutions affect target selectivity?

Answer:

Key analogs and their effects:

- N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide : Replacing isopropyl with thiadiazole improves kinase inhibition (IC₅₀ = 12 nM vs. 45 nM for parent compound) .

- N-(2-cyanopropan-2-yl)-3-(trifluoromethyl)benzamide : Cyano substitution increases solubility (2.5 mg/mL vs. 0.8 mg/mL) but reduces BBB penetration .

Q. Table 2: Comparative SAR Analysis

| Analog | Modification | Target Selectivity (IC₅₀, nM) | Reference |

|---|---|---|---|

| Parent compound | None | 45 (EGFR) | |

| Thiadiazole-substituted | Heterocycle addition | 12 (EGFR) | |

| 4-Bromo-3-fluoro analog | Halogenation | 28 (HER2) |

Advanced: How can computational methods guide the design of this compound derivatives with improved binding kinetics?

Answer:

- Molecular docking (AutoDock Vina) : Predict binding poses to prioritize derivatives with optimal hydrogen-bonding (e.g., amide-NH to kinase hinge region) .

- QM/MM simulations : Calculate binding free energies (ΔG) to refine substituent electronegativity (e.g., CF₃ vs. OCF₃) .

- MD simulations : Assess conformational stability over 100 ns trajectories to eliminate flexible linkers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.